molecular formula C8H13N3O2S B2596693 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole CAS No. 1692539-76-6

2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole

Cat. No. B2596693
CAS RN: 1692539-76-6
M. Wt: 215.27
InChI Key: YKKXAVGKVIJBBX-UHFFFAOYSA-N
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Description

Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is commonly used in the synthesis of multifunctional targets, including peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of Boc-protected amines involves the amine group being protected by a Boc group . This results in a stable compound that is resistant to most nucleophiles and bases .


Chemical Reactions Analysis

Boc-protected amines can undergo various chemical reactions. For instance, they can be deprotected by mild acidolysis . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-protected amines have unique physical and chemical properties. For instance, they are stable towards most nucleophiles and bases .

Scientific Research Applications

Synthesis and Biological Activity

  • 4-Methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized, showing potential as fungicide lead compounds. The derivatives displayed growth inhibition against various fungi, with some exhibiting wide-spectrum fungicide activity (Fan et al., 2010).

Structural Studies

  • The structures of 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl derivative were analyzed, revealing differences in their hydrogen-bonding networks and packing modes compared to unsubstituted 2-amino-1,3,4-thiadiazole (Lynch, 2001).

Antimicrobial Applications

  • Various 1,3,4-thiadiazole derivatives have been synthesized and shown to possess antibacterial activities, particularly against B. subtilis, S. aureus, and E. coli. This highlights their potential in developing new antimicrobial agents (Zhang et al., 2010).

Corrosion Inhibition

  • 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-methyl-5-mercapto-1,3,4-thiadiazole were found to be efficient inhibitors of copper corrosion in neutral chloride environments, demonstrating their potential in materials science and engineering (Blajiev & Hubin, 2004).

Herbicidal Activities

  • Novel 1,2,4-triazol-3(2H)-ones derived from 2-methyl-5-amido-1,3,4-thiadiazole exhibited herbicidal activity, suggesting their use in agriculture (Sao, 2015).

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed DNA protective ability against oxidative damage and strong antimicrobial activity, indicating their potential in medical applications (Gür et al., 2020).

Synthesis of Pharmaceutical Compounds

  • The preparation of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a component of cephem antibiotics, highlights the role of thiadiazole derivatives in pharmaceutical chemistry (Tatsuta et al., 1994).

Molecular Docking and DNA Gyrase B Inhibition

  • Novel 2-amino-1, 3, 4-thiadiazole derivatives demonstrated potential as DNA gyrase B inhibitors, which is crucial in the development of antimicrobial drugs (Ramalakshmi et al., 2020).

Scaffold for Antimicrobial Agents

  • 2-Amino-1,3,4-thiadiazole has been identified as a promising scaffold for antimicrobial agents, with many derivatives showing higher activity compared to standard drugs (Serban et al., 2018).

Safety and Hazards

Boc-protected amines are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

There is ongoing research into more efficient and sustainable methods for Boc deprotection . For instance, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described .

properties

IUPAC Name

tert-butyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-5-10-11-6(14-5)9-7(12)13-8(2,3)4/h1-4H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXAVGKVIJBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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